molecular formula C18H18O4 B14129812 2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate CAS No. 88952-19-6

2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate

Cat. No.: B14129812
CAS No.: 88952-19-6
M. Wt: 298.3 g/mol
InChI Key: AGGCVTULRMLMSF-UHFFFAOYSA-N
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Description

2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate is an organic compound with the molecular formula C18H18O3 It is a derivative of benzoic acid and is characterized by the presence of acetyl, dimethylphenyl, and methoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-acetyl-4,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of 2-carboxy-4,6-dimethylphenyl 2-methoxybenzoate.

    Reduction: Formation of 2-(1-hydroxyethyl)-4,6-dimethylphenyl 2-methoxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methoxybenzoate moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate
  • 2,5-Dimethylphenyl 4-methoxybenzoate
  • 2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate

Uniqueness

2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetyl and methoxybenzoate groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88952-19-6

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(2-acetyl-4,6-dimethylphenyl) 2-methoxybenzoate

InChI

InChI=1S/C18H18O4/c1-11-9-12(2)17(15(10-11)13(3)19)22-18(20)14-7-5-6-8-16(14)21-4/h5-10H,1-4H3

InChI Key

AGGCVTULRMLMSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)OC(=O)C2=CC=CC=C2OC)C

Origin of Product

United States

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